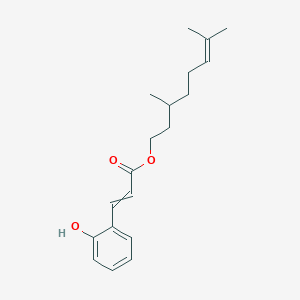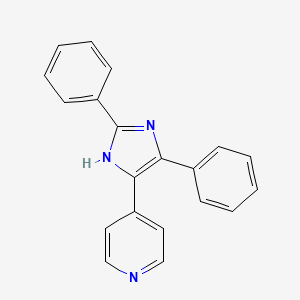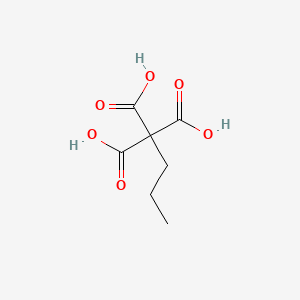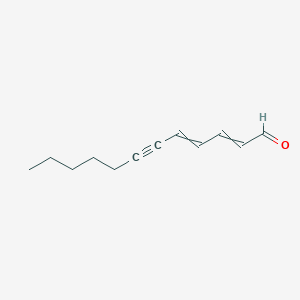![molecular formula C12H13NO3S B14236597 {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid CAS No. 391265-75-1](/img/structure/B14236597.png)
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole core. The sulfanyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include sulfur-containing compounds and catalysts such as copper or iron salts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-throughput methods using continuous flow reactors. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum are frequently used to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazoles.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of {[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl group can also participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzofuran: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
391265-75-1 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-[(5-propan-2-yl-1,3-benzoxazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-7(2)8-3-4-10-9(5-8)13-12(16-10)17-6-11(14)15/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
MUKYTJDEIWOEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
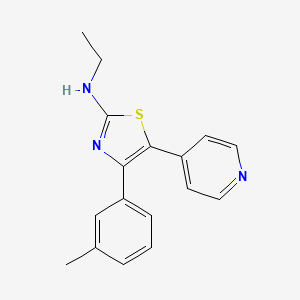
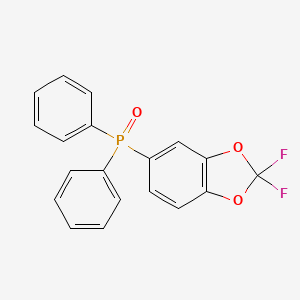
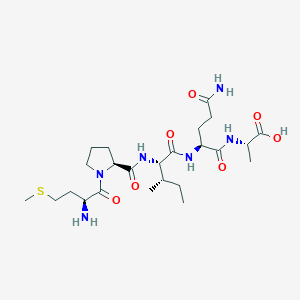
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
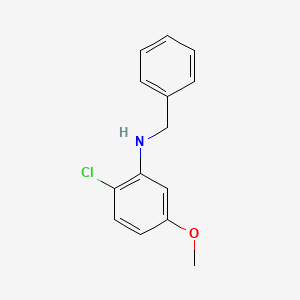
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
